4-Chloro-2-nitro-1-phenoxybenzene
Overview
Description
4-Chloro-2-nitro-1-phenoxybenzene is an organic compound with the molecular formula C12H8ClNO3. It is a derivative of benzene, characterized by the presence of a chloro group, a nitro group, and a phenoxy group attached to the benzene ring. This compound is used in various chemical processes and has applications in different fields, including the production of dyes and pharmaceuticals .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-nitro-1-phenoxybenzene is the benzene ring. The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring wants to be retained during reactions .
Mode of Action
The compound undergoes electrophilic aromatic substitution because aromaticity is maintained . The general mechanism involves two steps :
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge, the other forms a C-E bond. This forms the arenium ion .
- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .
Biochemical Pathways
It is known that the compound undergoes electrophilic aromatic substitution, a common reaction in organic chemistry .
Pharmacokinetics
The compound’s molecular weight is 24965 , which may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reaction .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in a sealed, cool place . Its physical state is an oily liquid at temperatures above room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-nitro-1-phenoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and the presence of a base for the subsequent substitution reactions .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-nitro-1-phenoxybenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in the presence of a base.
Major Products Formed
Reduction: 4-Amino-2-nitro-1-phenoxybenzene.
Substitution: Various substituted phenoxybenzenes depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-nitro-1-phenoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitroaniline: Similar structure but with an amino group instead of a phenoxy group.
4-Chloro-2-nitrophenol: Similar structure but with a hydroxyl group instead of a phenoxy group.
4-Chloro-2-nitrotoluene: Similar structure but with a methyl group instead of a phenoxy group.
Uniqueness
4-Chloro-2-nitro-1-phenoxybenzene is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific chemical syntheses and applications .
Properties
IUPAC Name |
4-chloro-2-nitro-1-phenoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJESLZHZRVDKCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.